5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305655
InChI: InChI=1S/C23H15BrN2O4S/c1-12-4-9-15-17(11-12)31-23(25-15)26-19(13-5-7-14(24)8-6-13)18(21(28)22(26)29)20(27)16-3-2-10-30-16/h2-11,19,28H,1H3
SMILES:
Molecular Formula: C23H15BrN2O4S
Molecular Weight: 495.3 g/mol

5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one

CAS No.:

Cat. No.: VC16305655

Molecular Formula: C23H15BrN2O4S

Molecular Weight: 495.3 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one -

Specification

Molecular Formula C23H15BrN2O4S
Molecular Weight 495.3 g/mol
IUPAC Name 2-(4-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C23H15BrN2O4S/c1-12-4-9-15-17(11-12)31-23(25-15)26-19(13-5-7-14(24)8-6-13)18(21(28)22(26)29)20(27)16-3-2-10-30-16/h2-11,19,28H,1H3
Standard InChI Key BZUFZNADJZYULW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Br

Introduction

5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound belonging to the class of pyrrolinones. It features a unique structure that includes a bromophenyl moiety, a furan carbonyl group, and a hydroxypyrrolinone framework, along with a benzothiazole unit. This compound is of interest in medicinal chemistry due to its potential biological activities and diverse applications.

Synthesis Methods

The synthesis of 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. Key reagents include bromine, furan-2-carboxylic acid, and various catalysts. Advanced techniques such as microwave-assisted synthesis or metal-catalyzed processes can be employed to improve yields and reduce reaction times.

Synthesis Overview:

StepReagentsConditions
1. Formation of Pyrrolinone CorePyrrolidine, Furan-2-carboxylic acidBasic conditions, reflux
2. BrominationBromineAcidic conditions, low temperature
3. Benzothiazole Attachment6-Methylbenzothiazol-2-ylamineCoupling reagents, catalysts

Biological Activities and Potential Applications

Pyrrolinones, including derivatives like 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one, are known for their diverse biological activities. These compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound may contribute to its potential applications in medicinal chemistry.

Biological Activity Overview:

ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AnticancerCancer therapy
AntimicrobialInfection treatment

Analytical Techniques for Characterization

Characterization of 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one involves various analytical techniques. Spectroscopy methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm the compound's structure. Chromatography techniques like HPLC (High-Performance Liquid Chromatography) help assess purity.

Analytical Techniques:

TechniquePurpose
NMR SpectroscopyStructural confirmation
IR SpectroscopyFunctional group identification
HPLCPurity assessment

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